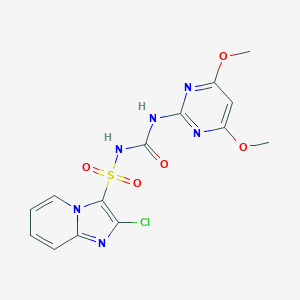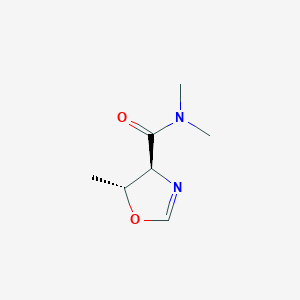
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide, also known as TMAO, is a naturally occurring compound found in marine animals and is synthesized in the liver from dietary choline and betaine. TMAO has gained significant attention in recent years due to its potential role in various physiological and pathological processes.
Wirkmechanismus
The exact mechanism of action of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is not fully understood, but it is believed to be involved in the regulation of various cellular processes, including inflammation, oxidative stress, and lipid metabolism. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to activate certain signaling pathways in cells, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential role in the development of atherosclerosis and cancer, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been shown to affect glucose metabolism and insulin sensitivity. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to changes in gut microbiota composition, potentially affecting overall gut health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide in lab experiments is its relative abundance in marine animals, making it easy to obtain for research purposes. However, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be difficult to work with in the laboratory due to its tendency to form complexes with other molecules, potentially affecting experimental results.
Zukünftige Richtungen
Future research on (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is likely to focus on its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms by which (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide affects cellular processes and how it interacts with other molecules in the body. Finally, more research is needed to determine the long-term effects of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide on human health and the potential risks associated with its use in therapeutic applications.
Synthesemethoden
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be synthesized in the laboratory by the oxidation of trimethylamine (TMA) with hydrogen peroxide in the presence of a catalyst. This reaction yields (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide and water as the final products.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been extensively studied in various scientific fields, including cardiovascular disease, cancer, and neurodegenerative disorders. Recent research has shown that (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide may play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to the development of certain types of cancer, including liver and colon cancer. Additionally, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
121785-21-5 |
|---|---|
Produktname |
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4S,5R)-N,N,5-trimethyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(8-4-11-5)7(10)9(2)3/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
XQTBYEHZBVSHRW-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N=CO1)C(=O)N(C)C |
SMILES |
CC1C(N=CO1)C(=O)N(C)C |
Kanonische SMILES |
CC1C(N=CO1)C(=O)N(C)C |
Synonyme |
4-Oxazolecarboxamide,4,5-dihydro-N,N,5-trimethyl-,(4S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
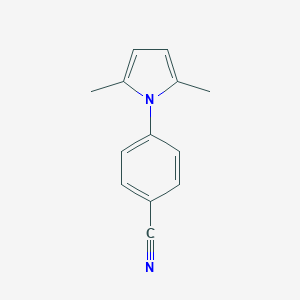
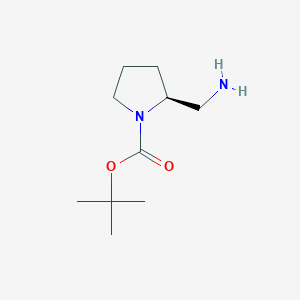
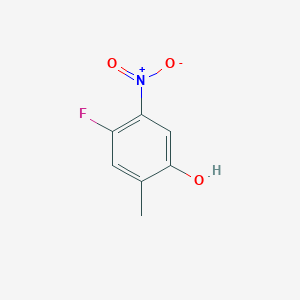
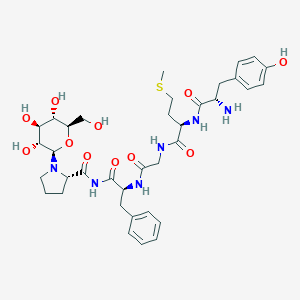
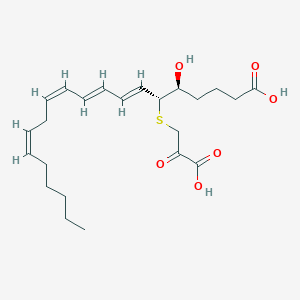
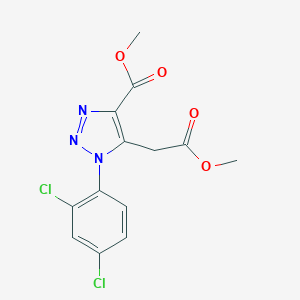
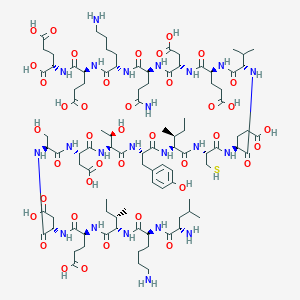
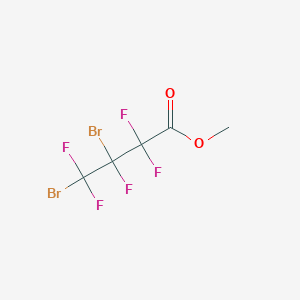
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
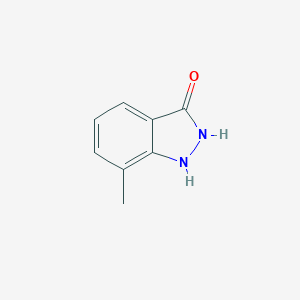
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
